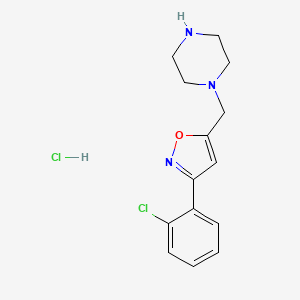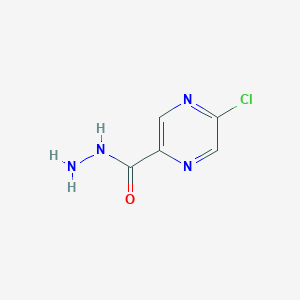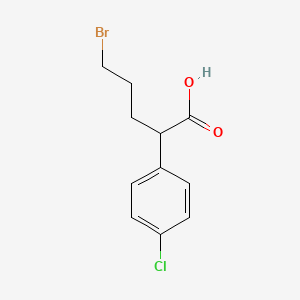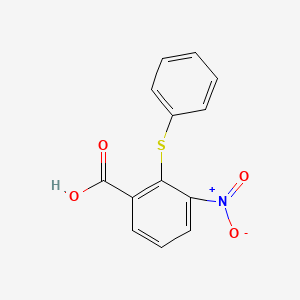![molecular formula C9H16O B1453540 [1-(Prop-2-en-1-yl)cyclopentyl]methanol CAS No. 441774-57-8](/img/structure/B1453540.png)
[1-(Prop-2-en-1-yl)cyclopentyl]methanol
Overview
Description
[1-(Prop-2-en-1-yl)cyclopentyl]methanol: is an organic compound with the molecular formula C9H16O. It is a cyclopentane derivative with a methanol group attached to the cyclopentyl ring and a prop-2-en-1-yl substituent. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Lithium Aluminium Hydride Reduction: One common method for synthesizing [1-(Prop-2-en-1-yl)cyclopentyl]methanol involves the reduction of 1-allyl-cyclopentanecarboxylic acid ethyl ester using lithium aluminium hydride in tetrahydrofuran.
Methanesulfonic Acid Esterification: Another method involves the esterification of 1-allyl-cyclopentylmethyl ester with methanesulfonic acid in the presence of triethylamine and dichloromethane.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Prop-2-en-1-yl)cyclopentyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
Chemistry: : [1-(Prop-2-en-1-yl)cyclopentyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in organic synthesis and can be used to study reaction mechanisms .
Biology: : The compound can be used in biochemical studies to investigate the effects of cyclopentyl derivatives on biological systems.
Medicine: : While not used directly in medicine, it can be part of the research for developing new pharmaceuticals.
Industry: : In industrial research, it can be used to develop new materials or as a reference standard in analytical chemistry .
Mechanism of Action
The mechanism of action for [1-(Prop-2-en-1-yl)cyclopentyl]methanol is not well-documented. as an alcohol, it can interact with various enzymes and proteins, potentially affecting biochemical pathways. The molecular targets and pathways involved would depend on the specific context of its use in research .
Comparison with Similar Compounds
Cyclopentylmethanol: Similar structure but lacks the prop-2-en-1-yl substituent.
1-Allylcyclopentanol: Similar structure but with an allyl group instead of a prop-2-en-1-yl group.
Cyclopentylmethylamine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness:
Properties
IUPAC Name |
(1-prop-2-enylcyclopentyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-5-9(8-10)6-3-4-7-9/h2,10H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCNLXKZDNLSRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[3-(2-Ethoxyphenoxymethyl)-4-fluorophenyl]methanamine hydrochloride](/img/structure/B1453476.png)
![N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine](/img/structure/B1453478.png)


